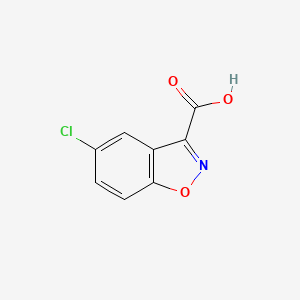

5-Chloro-1,2-benzoxazole-3-carboxylic acid

Description

General Overview of Benzoxazole (B165842) Heterocycles in Academic Research

Benzoxazoles are a class of heterocyclic aromatic organic compounds featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.netchemistryjournal.netwikipedia.org This structural motif is a vital pharmacophore—a molecular framework responsible for a drug's physiological or pharmacological action—in the field of medicinal chemistry. researchgate.netresearchgate.net The benzoxazole nucleus is present in a wide array of natural and synthetic compounds that exhibit a broad spectrum of biological activities. wikipedia.orgresearcher.life Consequently, these compounds have attracted significant attention in academic and industrial research. chemistryjournal.netjocpr.com

The diverse pharmacological potential of benzoxazole derivatives includes antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties. researchgate.netjocpr.comglobalresearchonline.netsapub.org The planar nature of the benzoxazole ring system allows it to interact with biological macromolecules through mechanisms like π-π stacking, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. researchgate.netchemicalbook.com This versatility makes the benzoxazole scaffold a valuable starting point for the synthesis of novel, bioactive structures. chemistryjournal.netjocpr.com Beyond pharmaceuticals, benzoxazole derivatives also find applications in materials science, for instance as optical brighteners, whitening agents, and components in dye lasers. globalresearchonline.netwikipedia.org

Historical Context of Benzoxazole Synthetic and Mechanistic Investigations

The synthesis of the benzoxazole core has been a subject of extensive investigation, leading to the development of numerous synthetic methodologies over the years. chemicalbook.comijpbs.com A foundational and widely utilized approach involves the condensation of ortho-aminophenols with various carbonyl compounds or their equivalents, such as carboxylic acids, aldehydes, acyl chlorides, or orthoesters. jocpr.comchemicalbook.comorganic-chemistry.org

Early methods often required harsh reaction conditions. However, modern organic synthesis has introduced a variety of catalytic systems to facilitate these transformations under milder conditions, improving yields and substrate scope. organic-chemistry.orgacs.org Research has explored the use of copper-catalyzed one-pot syntheses, Brønsted acidic ionic liquids, and various nanocatalysts to promote the cyclization reaction. jocpr.comijpbs.comorganic-chemistry.orgacs.org Mechanistic investigations have focused on understanding the key steps of condensation and subsequent intramolecular cyclodehydration or oxidative cyclization that lead to the formation of the benzoxazole ring. researchgate.netacs.org The development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, represents a step-economical and efficient modern strategy for constructing these heterocyclic systems. researchgate.net

Specific Importance of the 1,2-Benzoxazole Structural Motif in Organic Chemistry

The 1,2-benzoxazole, also known as benzisoxazole, is an isomer of the more common 1,3-benzoxazole. chim.it In this motif, the oxygen atom is adjacent to the ring-fusion carbon, and the nitrogen atom is at the 2-position. This arrangement confers distinct chemical properties and biological activities compared to its 1,3-counterpart. The 1,2-benzoxazole core is a versatile building block found in natural alkaloids and is particularly significant in drug discovery. chim.it

Several synthetic drugs incorporate the 1,2-benzoxazole scaffold, highlighting its importance in medicinal chemistry. For example, the anticonvulsant drug zonisamide (B549257) and the atypical antipsychotic risperidone (B510) are based on this heterocyclic system. chim.it The synthesis of 1,2-benzoxazoles often involves different strategies than those for 1,3-benzoxazoles, such as the cyclization of o-hydroxyaryl oximes or imines (N-O bond formation) or the cyclization of o-substituted aryl oximes (C-O bond formation). chim.it The ability to synthesize derivatives like 1,2-benzoxazole-3-carboxylic acids is of particular interest, as the carboxylic acid group serves as a versatile handle for further chemical modification. chim.it

Rationale for Comprehensive Academic Investigation of 5-Chloro-1,2-benzoxazole-3-carboxylic acid

The academic investigation of this compound is driven by the strategic combination of three key structural features: the 1,2-benzoxazole core, a chloro substituent at the 5-position, and a carboxylic acid at the 3-position. Each of these components contributes to the compound's potential as a valuable intermediate in synthetic and medicinal chemistry.

The 1,2-benzoxazole core is a known privileged scaffold in pharmacologically active compounds. chim.it Research has shown that the introduction of a halogen atom, such as chlorine, at the 5-position of the benzisoxazole ring can significantly modulate biological activity, often leading to increased potency. nih.gov For instance, halogen substitution on related benzoxazole structures has been shown to enhance antibacterial and antifungal activity. nih.govscienceopen.com

Furthermore, the carboxylic acid group at the 3-position is a critical functional group for synthetic elaboration. It allows for the creation of a wide array of derivatives, such as amides, esters, and other analogues, through well-established chemical reactions. This makes this compound an important building block for constructing more complex molecules and for creating libraries of compounds for biological screening. chim.it Therefore, a comprehensive investigation of this specific molecule is rationalized by its high potential as a key intermediate for the development of new therapeutic agents and other functional organic molecules.

Compound Properties

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₄ClNO₃ |

| Molecular Weight | 197.58 g/mol |

| InChI Key | KUDYWISGEFWOJH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=NO2)C(=O)O |

Data sourced from PubChem. uni.lu

Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,2-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDYWISGEFWOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108805-37-4 | |

| Record name | 5-chloro-1,2-benzoxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 1,2 Benzoxazole 3 Carboxylic Acid and Its Analogs

Strategic Design of Precursors for 1,2-Benzoxazole Ring Formation

The formation of the 1,2-benzoxazole (also known as benzisoxazole) ring is the foundational step in the synthesis. The strategic selection of precursors is critical as it dictates the method of ring closure and the inherent substitution pattern of the resulting heterocyclic core.

Intramolecular cyclization is a primary strategy for constructing the 1,2-benzoxazole ring. These reactions typically involve the formation of either a C-O or an N-O bond to close the five-membered ring. chim.it

C–O Bond Formation: This common approach begins with ortho-substituted aryl oximes. chim.it The cyclization is generally performed under basic conditions, where a nucleophilic attack from the oxime oxygen onto an electrophilic carbon center on the benzene (B151609) ring, which bears a suitable leaving group, results in ring closure. chim.it

N–O Bond Formation: An alternative cyclization pathway involves starting with o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines. chim.it In this method, the nitrogen and oxygen atoms of the hydroxylamine or imine moiety form the N-O bond of the isoxazole (B147169) ring. chim.it For instance, the hydroxyl group of an oxime can be activated to create a good leaving group, facilitating subsequent cyclization. chim.it However, competing reactions like the Beckmann rearrangement can sometimes lead to the formation of 1,3-benzoxazole byproducts. chim.it

These cyclization strategies offer versatility, but the synthesis of 3-carboxylic acid derivatives via these routes can be challenging. chim.it

Condensation reactions provide another powerful route to the 1,2-benzoxazole core and are particularly advantageous for synthesizing derivatives with substituents at the 3-position, such as carboxylic acids. chim.it

One of the most effective methods involves the reaction of cyclic 1,3-dicarbonyl compounds with hydroxylamine. chim.it This process typically proceeds in two stages:

Oximation: The 1,3-dicarbonyl compound reacts with hydroxylamine to form an intermediate, which can be viewed as a hydrogenated benzisoxazole derivative. chim.it

Oxidation: Subsequent oxidation of this intermediate leads to the formation of the aromatic 1,2-benzoxazole ring system. chim.it

A key advantage of this approach is the ability to use 1,3-dicarbonyl precursors that already contain a group at the position corresponding to C-3 of the final product. For example, using a diketoester allows for the direct incorporation of an ester group, which can then be hydrolyzed (saponified) to the desired carboxylic acid. chim.it Another advanced condensation method is the [3+2]-cycloaddition reaction between arynes and 1,3-dipoles like nitrile oxides, which simultaneously forms C-C and C-O bonds to construct the ring. chim.it

Methodologies for Regioselective Introduction of Chloro and Carboxylic Acid Functionalities

Achieving the specific 5-chloro and 3-carboxylic acid substitution pattern requires precise control over the reaction chemistry, either by incorporating the functional groups into the precursors or by selectively modifying the pre-formed benzoxazole (B165842) ring.

The introduction of a chlorine atom at the 5-position of the 1,2-benzoxazole ring is most commonly and efficiently achieved by using a starting material that is already chlorinated at the corresponding position. For example, the synthesis can begin with a 4-chloro-substituted phenol derivative, such as 2-amino-4-chlorophenol, which ensures the chlorine atom is correctly placed in the final product. nih.govscienceopen.com

Direct chlorination of the benzoxazole ring system is an alternative but can be challenging due to issues with regioselectivity. google.com Electrophilic substitution on the benzo ring of benzoxazoles is a known process. rsc.org However, without directing groups, such reactions can lead to a mixture of chlorinated isomers or even polychlorination, complicating the isolation of the desired 5-chloro product. google.com Patented processes for the chlorination of the related 1,3-benzoxazole show that while selective chlorination is possible under specific catalytic conditions, unselective polychlorination is a significant risk. google.com Therefore, the precursor-based approach remains the more reliable strategy for synthesizing 5-chloro-1,2-benzoxazole derivatives.

The carboxylic acid group at the 3-position is almost exclusively introduced by designing the synthesis to build this functionality into the ring from the outset. As mentioned in Section 2.1.2, the condensation of a cyclic β-diketoester with hydroxylamine is a prime example of this strategy. chim.it The ester group serves as a stable precursor to the carboxylic acid.

The typical sequence for this incorporation is as follows:

Ring Formation: A suitably substituted cyclic 1,3-dicarbonyl compound, where one of the carbonyl groups is part of an ester, is condensed with hydroxylamine and subsequently oxidized to form the 1,2-benzoxazole-3-carboxylate ester.

Saponification: The resulting ester is then hydrolyzed, typically under basic conditions followed by acidification, to yield the final 5-Chloro-1,2-benzoxazole-3-carboxylic acid.

This precursor-based method is highly effective because direct carboxylation at the C-3 position of a pre-formed 1,2-benzoxazole ring is chemically difficult to achieve.

| Functional Group | Primary Synthetic Strategy | Key Precursor Example | Reaction Type |

|---|---|---|---|

| 5-Chloro | Incorporate into starting material before ring formation. | 2-Amino-4-chlorophenol | Nucleophilic substitution / Condensation |

| 3-Carboxylic Acid | Incorporate a precursor group (ester) during ring formation, followed by hydrolysis. | Cyclic β-diketoester | Condensation followed by Saponification |

Catalytic Enhancements in this compound Synthesis

Catalysis plays a significant role in modern synthetic organic chemistry, offering pathways to improved yields, milder reaction conditions, and enhanced selectivity. In the synthesis of 1,2-benzoxazoles, catalysts are primarily employed to facilitate the key ring-forming cyclization and condensation reactions.

For the formation of the 1,2-benzoxazole core, various metal-based catalysts have been shown to be effective.

Copper Catalysis: Copper(I) iodide (CuI) has been used to catalyze the cyclization of Z-oximes at room temperature, demonstrating the catalytic nature of the transformation. chim.it

Palladium Catalysis: Palladium catalysts, such as Pd(TFA)₂, have been utilized in formal [4+1]-annulation reactions to produce 3-substituted benzisoxazoles. chim.it Palladium-catalyzed annulation has also been used to construct the benzene ring portion of the molecule from substituted isoxazole precursors. chim.it

While direct catalytic methods for the synthesis of the specific target molecule, this compound, are not extensively detailed, the broader field of benzoxazole synthesis provides insights into potentially applicable catalytic systems. Numerous catalysts have been developed for the synthesis of the isomeric 1,3-benzoxazoles, which often involve the condensation of 2-aminophenols with aldehydes or carboxylic acids. These include:

Lewis Acids: Catalysts like NiSO₄, FeCl₃, and ZnCl₂ have proven effective in promoting condensation reactions. amazonaws.comrsc.org

Ionic Liquids: These have been used as reusable media and catalysts for the condensation of carboxylic acids to form benzoxazoles at higher temperatures. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs with open metal sites can act as robust, heterogeneous Lewis acid catalysts for the condensation of o-aminophenol with aldehydes. rsc.org

These catalytic systems highlight a range of options that could potentially be adapted and optimized for the key bond-forming steps in the synthesis of this compound, aiming to improve efficiency and sustainability.

| Catalyst Type | Example | Application in Benzoxazole Synthesis | Reference |

|---|---|---|---|

| Copper Salt | Copper(I) iodide (CuI) | Cyclization of Z-oximes to form 1,2-benzoxazoles. | chim.it |

| Palladium Salt | Pd(TFA)₂ | [4+1]-annulation for 3-substituted 1,2-benzisoxazoles. | chim.it |

| Lewis Acid | NiSO₄ | Condensation of 2-aminophenol and aldehydes for 1,3-benzoxazoles. | amazonaws.com |

| Ionic Liquid | [bmim]BF₄ | Condensation of carboxylic acids with 2-aminophenol for 1,3-benzoxazoles. | researchgate.net |

Application of Nanocatalysis

The synthesis of benzoxazole derivatives has been significantly advanced through the application of nanotechnology, with nanocatalysts offering numerous advantages over traditional catalytic systems. These advantages include a high surface-to-volume ratio, which enhances reactant interactions, leading to shorter reaction times, increased product yields, and milder reaction conditions. dntb.gov.ua Furthermore, the ease of separation and potential for recyclability of nanocatalysts align with the growing demand for sustainable chemical processes. ajchem-a.com

Several types of nanocatalysts have been effectively employed in the synthesis of the benzoxazole core structure. For instance, magnetic nanoparticles, such as Fe3O4@SiO2-SO3H, have been utilized as a highly efficient and reusable heterogeneous catalyst for the synthesis of 2-arylbenzoxazoles. ajchem-a.comajchem-a.com The magnetic nature of these catalysts allows for their simple recovery from the reaction mixture using an external magnet, thereby minimizing catalyst loss and simplifying product purification. organic-chemistry.org Another notable example is the use of copper(II) ferrite nanoparticles, which have proven to be air-stable and recyclable catalysts for the synthesis of benzoxazoles from substituted N-(2-halophenyl)benzamides. organic-chemistry.org

The application of nanocatalysis is particularly relevant to the synthesis of this compound and its analogs, as it offers a pathway to more efficient and environmentally friendly production methods. The high efficiency and selectivity of nanocatalysts can lead to improved yields and purity of the final product.

Table 1: Comparison of Nanocatalysts in Benzoxazole Synthesis

| Catalyst | Key Features | Advantages |

|---|---|---|

| Fe3O4@SiO2-SO3H | Magnetic core-shell structure | Easy separation, reusability, solvent-free conditions. ajchem-a.comajchem-a.com |

| Copper(II) ferrite | Air-stable, magnetic | Recyclable, sustainable. organic-chemistry.org |

| Copper(II) oxide | Heterogeneous | Recoverable, recyclable, ligand-free. organic-chemistry.org |

Implementation of Green Chemistry Principles

The synthesis of this compound and related compounds is increasingly being guided by the principles of green chemistry to minimize environmental impact. A key aspect of this is the use of environmentally benign solvents, with a significant push towards aqueous reaction media or even solvent-free conditions. organic-chemistry.orgnih.gov Water is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature.

Furthermore, green synthetic routes often involve one-pot reactions, which streamline the process by combining multiple steps into a single procedure, thereby reducing the need for intermediate purification and minimizing solvent usage and waste generation. jocpr.com Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.net

Table 2: Green Chemistry Approaches in Benzoxazole Synthesis

| Green Chemistry Principle | Application in Benzoxazole Synthesis |

|---|---|

| Use of Green Solvents | Reactions conducted in water to reduce reliance on volatile organic compounds. organic-chemistry.org |

| Reusable Catalysts | Employment of magnetic nanocatalysts for easy recovery and reuse. ajchem-a.comorganic-chemistry.org |

| Energy Efficiency | Microwave-assisted synthesis to shorten reaction times and reduce energy consumption. researchgate.net |

| Waste Minimization | One-pot synthesis to reduce the number of steps and purification needs. jocpr.com |

Optimization of Reaction Parameters and Yield Enhancement for this compound Production

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, reaction temperature, and reaction time.

For the synthesis of benzoxazole derivatives, the selection of an appropriate catalyst is paramount. While various catalysts can be effective, their activity can be significantly influenced by the specific substrates and reaction conditions. For example, in the synthesis of 2-arylbenzoxazoles, the catalytic activity of Fe3O4@SiO2-SO3H nanoparticles was systematically investigated to determine the optimal catalyst loading and reaction temperature. ajchem-a.com

The choice of solvent can also have a profound impact on reaction outcomes. While green chemistry principles favor the use of water or solvent-free conditions, in some cases, the use of organic solvents like ethanol or dioxane may be necessary to ensure the solubility of reactants and facilitate the reaction. jocpr.com

Reaction temperature and time are also critical variables. Higher temperatures can increase the reaction rate but may also lead to the formation of unwanted byproducts. Therefore, it is essential to identify the optimal temperature that provides a good balance between reaction speed and selectivity. The reaction time is typically monitored using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the point of maximum product formation. nih.gov

Synthesis of Structurally Related 1,2-Benzoxazole Derivatives for Comparative Studies

The synthesis of a range of structurally related 1,2-benzoxazole derivatives is essential for comparative studies, allowing for the investigation of structure-activity relationships. These derivatives can be synthesized by varying the substituents on the benzoxazole core.

For instance, a variety of 2-substituted benzoxazoles can be prepared through the condensation of 2-aminophenols with different carboxylic acids, aldehydes, or acyl chlorides. nih.govjocpr.com This allows for the introduction of a wide range of functional groups at the 2-position of the benzoxazole ring.

Furthermore, derivatives with different substituents on the benzene ring can be synthesized by starting with appropriately substituted 2-aminophenols. For example, the synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives has been reported, starting from 2-amino-4-chlorophenol. scienceopen.comnih.gov This highlights the possibility of introducing various substituents at different positions of the benzoxazole scaffold.

The synthesis of these analogs allows for a systematic evaluation of how different structural modifications influence the chemical and physical properties of the molecule.

Table 3: Examples of Structurally Related Benzoxazole Derivatives

| Derivative | Starting Materials |

|---|---|

| 2-Arylbenzoxazoles | 2-Aminophenol and various aromatic aldehydes. ajchem-a.com |

| 2-Substituted benzoxazoles | 2-Aminophenol and various carboxylic acids. researchgate.net |

| 5-Chloro-1,3-benzoxazol-2(3H)-one | 2-Amino-4-chlorophenol and urea. scienceopen.comnih.gov |

Chemical Reactivity Profiles and Derivatization Strategies of 5 Chloro 1,2 Benzoxazole 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, allowing for the synthesis of a wide array of functional derivatives through well-established organic transformations.

Esterification and Amidation Reactions

The carboxylic acid functional group of 5-Chloro-1,2-benzoxazole-3-carboxylic acid can be readily converted into esters and amides, which are common derivatives in medicinal chemistry.

Esterification: The most direct method for ester synthesis is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. savemyexams.comnih.gov This equilibrium-driven reaction typically employs an excess of the alcohol, which can also serve as the solvent, and a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). savemyexams.com The reaction proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. savemyexams.com

Amidation: The formation of amides from this compound generally requires the activation of the carboxylic acid, as direct reaction with amines is typically inefficient. Common strategies include:

Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive 5-chloro-1,2-benzoxazole-3-carbonyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with primary or secondary amines to form the corresponding amide. However, for certain heterocyclic carboxylic acids, this method can be challenging due to side reactions involving the heteroatoms in the ring system. nih.govresearchgate.net

Use of Coupling Agents: A milder and more common approach involves the use of peptide coupling agents. Reagents such as dicyclohexylcarbodiimide (DCC) or (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester activate the carboxylic acid in situ, facilitating its reaction with an amine under mild conditions to produce the amide in good yields. libretexts.org

The following table outlines the representative esterification and amidation reactions.

| Reaction Type | Reagents and Conditions | Product |

| Fischer Esterification | R'-OH, H⁺ (e.g., H₂SO₄), Heat | 5-Chloro-1,2-benzoxazole-3-carboxylate ester |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. R'R''NH | N,N-disubstituted-5-chloro-1,2-benzoxazole-3-carboxamide |

| Amidation (Coupling Agent) | R'R''NH, Coupling Agent (e.g., DCC) | N,N-disubstituted-5-chloro-1,2-benzoxazole-3-carboxamide |

This table presents generalized reaction pathways.

Decarboxylation Pathways

The removal of the carboxylic acid group via decarboxylation can be a significant transformation. For heterocyclic carboxylic acids, this reaction is often achieved by heating the compound, sometimes in the presence of a catalyst or in a high-boiling point solvent. wikipedia.orglibretexts.org A patented method for the decarboxylation of various heterocyclic carboxylic acids specifies heating in an aprotic polar solvent like N,N-dimethylformamide (DMF) with a catalytic amount of an organic acid, with temperatures ranging from 85-150 °C. wikipedia.org Studies on the related 5-methylisoxazole-3-carboxylic acid also indicate that decarboxylation can be induced thermally. scienceopen.com The stability of the resulting carbanion intermediate on the 1,2-benzoxazole ring at the 3-position influences the ease of this reaction.

Reactivity of the Chlorine Substituent

The chlorine atom on the benzene (B151609) ring introduces possibilities for nucleophilic substitution and directs the position of further electrophilic substitutions.

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at the C-5 position is potentially displaceable via a nucleophilic aromatic substitution (SNAr) mechanism. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The reaction requires the presence of electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). chim.it

Directed Halogenation on the Aromatic Ring

Further electrophilic substitution, such as halogenation, on the aromatic ring of this compound is governed by the directing effects of the existing substituents. wikipedia.orgunizin.org The substituents present are:

The fused 1,2-benzoxazole ring system (specifically the linkage through C-3a and C-7a).

The carboxylic acid group at C-3, which is a deactivating, meta-directing group. libretexts.org

The chlorine atom at C-5, which is a deactivating, ortho-, para-directing group. youtube.com

Electrophilic attack will be directed to the positions most activated (or least deactivated) by the combination of these effects. The carboxylic acid strongly deactivates the ring, particularly at the ortho (C-4) and para (C-6) positions relative to itself. The chlorine atom at C-5 directs incoming electrophiles to its ortho positions (C-4 and C-6) and its para position (C-7).

Considering these competing effects:

Position C-4 is ortho to the chlorine (activating) but also ortho to the deactivating carboxylic acid.

Position C-6 is ortho to the chlorine (activating) but para to the deactivating carboxylic acid.

Position C-7 is para to the chlorine (activating).

Reactivity of the 1,2-Benzoxazole Ring System

The 1,2-benzoxazole ring, while aromatic and relatively stable, possesses a labile N-O bond that is susceptible to cleavage under certain reductive or basic conditions. wikipedia.org

Reductive Ring Cleavage: The N-O bond is the weakest point in the heterocyclic ring and can be cleaved reductively. This is a known metabolic pathway for several pharmaceutical drugs containing the 1,2-benzisoxazole (B1199462) scaffold, such as zonisamide (B549257). researchgate.net The reaction involves a two-electron reductive cleavage of the N-O bond to form an imine intermediate, which is subsequently hydrolyzed. researchgate.net The susceptibility of the ring to this cleavage is enhanced by the presence of electron-withdrawing groups on the benzene ring. nih.gov

Base-Induced Ring Opening: The ring system can also be opened under strongly basic conditions. In a reaction known as the Kemp elimination, a strong base can cleave the N-O bond to yield a 2-hydroxybenzonitrile species. wikipedia.org This reactivity highlights the susceptibility of the isoxazole (B147169) portion of the molecule to nucleophilic attack under basic conditions, which can lead to ring-opening rather than substitution on the benzene ring.

These ring-opening pathways represent important reactivity profiles that must be considered when designing synthetic routes involving this compound, especially when employing strong bases or reducing agents.

Electrophilic Aromatic Substitution Patterns

The benzoxazole (B165842) ring is a bicyclic aromatic heterocycle, and its reactivity in electrophilic aromatic substitution (EAS) is influenced by the presence of both the benzene and the oxazole (B20620) ring. The fused oxazole ring generally has a deactivating effect on the benzene ring towards electrophiles due to the electronegativity of the oxygen and nitrogen atoms. However, the precise location of substitution is directed by the existing substituents.

In the case of this compound, the benzene ring is substituted with a chloro group at the 5-position and the oxazole moiety fused at the 1 and 2 positions, with a carboxylic acid group at the 3-position of the oxazole ring. The chloro group is a deactivating but ortho, para-directing substituent. The carboxylic acid group is a deactivating and meta-directing substituent. The benzoxazole ring system itself also influences the position of electrophilic attack.

Detailed research findings on the electrophilic substitution of the parent 1,2-benzisoxazole-3-acetic acid have shown that nitration occurs preferentially at the 5-position. This suggests that the isoxazole ring system directs incoming electrophiles to this position. However, for 5-chloro-2,1-benzisoxazole, an isomer of the core structure in the title compound, nitration has been reported to occur at the 4-position. This indicates a strong directing effect from the existing chloro substituent to its ortho position.

Considering these precedents, the electrophilic aromatic substitution pattern of this compound is expected to be a result of the competing directing effects of the chloro group and the heterocyclic system. The chlorine at the 5-position would direct incoming electrophiles to the 4- and 6-positions. The inherent reactivity of the benzisoxazole nucleus also favors substitution at the 5- and 7-positions. The strong deactivating nature of the carboxylic acid group on the oxazole ring would likely have a lesser influence on the substitution pattern of the benzene ring.

Predicting the major product of an electrophilic aromatic substitution reaction, such as nitration or halogenation, would require careful consideration of the reaction conditions. It is plausible that a mixture of isomers would be formed, with substitution potentially occurring at the 4, 6, or 7-positions.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 5-Chloro-4-nitro-1,2-benzoxazole-3-carboxylic acid and/or 5-Chloro-6-nitro-1,2-benzoxazole-3-carboxylic acid |

| Bromination | Br₂/FeBr₃ | 5-Chloro-4-bromo-1,2-benzoxazole-3-carboxylic acid and/or 5-Chloro-6-bromo-1,2-benzoxazole-3-carboxylic acid |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and/or this compound-6-sulfonic acid |

Ring-Opening and Rearrangement Processes

The 1,2-benzoxazole ring system, while aromatic, can undergo ring-opening reactions under certain conditions. The presence of the carboxylic acid group at the 3-position introduces a key pathway for rearrangement: decarboxylation.

Studies on benzisoxazole-3-carboxylic acids have demonstrated that they can undergo decarboxylation upon heating, a reaction that can be catalyzed by acids or bases. acs.orgacs.org This process involves the loss of carbon dioxide and can lead to the formation of a 2-cyanophenol derivative through a proposed mechanism involving the cleavage of the N-O bond. The stability of the resulting anion or radical intermediate plays a crucial role in the facility of this reaction. The 5-chloro substituent, being electron-withdrawing, would be expected to influence the rate of this decarboxylation process.

Another potential ring-opening process is the reductive cleavage of the weak N-O bond. This type of reaction has been observed in the metabolism of pharmaceutical compounds containing the 1,2-benzisoxazole scaffold. Chemical reducing agents could potentially effect a similar transformation, leading to the formation of a substituted 2-hydroxybenzaldehyde or a related derivative.

| Reaction Type | Conditions | Expected Product |

| Decarboxylation | Heating | 2-Cyano-4-chlorophenol |

| Reductive Ring Cleavage | Reducing agents (e.g., H₂/Pd, NaBH₄) | 2-Hydroxy-5-chlorobenzaldehyde oxime or further reduction products |

Design and Synthesis of Novel this compound Derivatives for Structure-Reactivity Correlation Studies

To investigate the structure-reactivity relationships of this compound, a series of novel derivatives can be designed and synthesized. The primary site for derivatization is the carboxylic acid group at the 3-position. Standard organic transformations can be employed to convert the carboxylic acid into a variety of functional groups, such as esters, amides, and nitriles.

The synthesis of these derivatives would allow for a systematic study of how electronic and steric effects at the 3-position influence the reactivity of the benzoxazole ring system, particularly its susceptibility to electrophilic attack and ring-opening.

Synthesis of Ester Derivatives: Esterification of this compound can be achieved through Fischer esterification with various alcohols in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be converted to its more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.

Synthesis of Amide Derivatives: Amide derivatives can be prepared by first converting the carboxylic acid to the corresponding acid chloride, followed by reaction with a primary or secondary amine. nih.gov Direct coupling of the carboxylic acid with an amine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides another efficient route to the desired amides.

The following table outlines a proposed set of derivatives for synthesis and subsequent reactivity studies:

| Derivative Type | R Group | Synthetic Method | Purpose of Study |

| Esters | -CH₃, -CH₂CH₃, -C(CH₃)₃ | Fischer Esterification or Acid Chloride Route | Investigate the effect of steric bulk on reactivity. |

| Amides | -NH₂, -NHCH₃, -N(CH₃)₂ | Acid Chloride Route or Peptide Coupling | Study the influence of nitrogen substituents on electronic properties and reactivity. |

| Amides | -NH-Aryl | Acid Chloride Route or Peptide Coupling | Explore the impact of extended conjugation on the benzoxazole system. |

By synthesizing these and other related derivatives, a comprehensive understanding of the structure-reactivity profile of this compound can be developed. This knowledge is crucial for the rational design of new compounds with tailored chemical properties.

Spectroscopic Characterization and Advanced Structural Elucidation of 5 Chloro 1,2 Benzoxazole 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of 5-Chloro-1,2-benzoxazole-3-carboxylic acid can be achieved.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The aromatic region would feature signals for the three protons on the chlorinated benzene (B151609) ring. Their chemical shifts and splitting patterns are dictated by their position relative to the electron-withdrawing chlorine atom and the fused oxazole (B20620) ring.

The proton at position 4 (H-4), being adjacent to the chlorine atom, would likely appear as a doublet of doublets. The proton at position 6 (H-6) would also be expected to show a doublet of doublets due to coupling with its neighbors. The proton at position 7 (H-7) would likely appear as a doublet. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often greater than 12 ppm, due to extensive hydrogen bonding. libretexts.orglibretexts.org

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.6 - 7.8 | dd | J ≈ 8.5, 2.0 Hz |

| H-6 | 7.4 - 7.6 | dd | J ≈ 8.5, 0.5 Hz |

| H-7 | 7.8 - 8.0 | d | J ≈ 2.0 Hz |

| -COOH | > 12 | br s | N/A |

Note: Predicted values are based on general principles of NMR spectroscopy and data from analogous structures. dd = doublet of doublets, d = doublet, br s = broad singlet.

The ¹³C NMR spectrum provides a count of all unique carbon atoms in the molecule and information about their chemical environment. For this compound, eight distinct signals are anticipated. The carbonyl carbon of the carboxylic acid group is characteristically found at the downfield end of the spectrum, typically in the 165–185 δ range. libretexts.org

The carbons of the benzoxazole (B165842) core include several quaternary (non-protonated) carbons, such as C-3, C-3a, C-5, and C-7a, which can be identified by their lack of signal in a DEPT-135 experiment. The chemical shifts of the aromatic carbons are influenced by the electronegative chlorine and the electronic effects of the fused heterocyclic ring system. The carbon atom bearing the chlorine (C-5) would be significantly shifted, as would the adjacent carbons. In related benzazole systems, the heteroatom (in this case, oxygen) exerts a shielding effect on the C-7 carbon. mdpi.com

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 155 - 160 |

| C-3a | 118 - 122 |

| C-4 | 125 - 130 |

| C-5 | 130 - 135 |

| C-6 | 122 - 127 |

| C-7 | 110 - 115 |

| C-7a | 160 - 165 |

| -COOH | 165 - 175 |

Note: Predicted values are based on general principles of ¹³C NMR spectroscopy and data from related benzoxazole and benzoic acid structures.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques, including IR and Raman, are essential for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

The benzoxazole core gives rise to a series of characteristic bands in the IR and Raman spectra. These include aromatic C=C stretching vibrations, which typically appear in the 1450–1600 cm⁻¹ region. nih.gov The C=N stretching of the oxazole ring is also expected in this region, often around 1654-1688 cm⁻¹. nih.gov Furthermore, the C-O-C stretching vibrations of the fused ether linkage within the ring system produce characteristic signals. The presence of the C-Cl bond will also result in a stretching vibration in the lower frequency region of the spectrum, typically between 800-400 cm⁻¹. scienceopen.com

The carboxylic acid functional group has a highly distinctive and easily identifiable set of vibrational modes, largely due to strong intermolecular hydrogen bonding that leads to the formation of a cyclic dimer.

O-H Stretching : A very broad and intense absorption band is observed in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. libretexts.orgspectroscopyonline.com

C=O Stretching : An intense carbonyl stretch is a prominent feature, typically appearing around 1710 cm⁻¹ for the hydrogen-bonded dimer. libretexts.org Conjugation with the benzoxazole ring system may lower this frequency slightly. libretexts.org

C-O Stretching and O-H Bending : The spectrum also contains bands corresponding to C-O stretching, coupled with O-H in-plane bending, which are found in the 1210–1320 cm⁻¹ region. spectroscopyonline.com

O-H Bending (Out-of-Plane) : A broad band corresponding to the out-of-plane O-H bend of the dimer is typically visible around 900–960 cm⁻¹. spectroscopyonline.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid (Dimer) | 2500 - 3300 (very broad) |

| C=O Stretch | Carboxylic Acid (Dimer) | ~1710 (strong) |

| C=N / C=C Stretch | Benzoxazole Ring | 1450 - 1680 |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1210 - 1320 |

| O-H Bend (out-of-plane) | Carboxylic Acid (Dimer) | 900 - 960 (broad) |

| C-Cl Stretch | Aryl Halide | 800 - 400 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

The molecular formula for this compound is C₈H₄ClNO₃. This corresponds to a monoisotopic mass of approximately 196.99 Da. uni.lu The presence of chlorine is readily identified by the characteristic M+2 isotopic peak, where the ratio of the M+ (containing ³⁵Cl) to the M+2 (containing ³⁷Cl) peak intensity is approximately 3:1.

The fragmentation of aromatic carboxylic acids upon electron ionization typically begins with the loss of small, stable neutral molecules or radicals from the carboxylic acid group. libretexts.org A plausible fragmentation pathway for this compound would involve:

Loss of a hydroxyl radical (•OH) : Formation of an acylium ion [M-17]⁺.

Loss of a carboxyl radical (•COOH) : Formation of the benzoxazole ring cation [M-45]⁺. libretexts.orglibretexts.org

Decarboxylation (loss of CO₂) : This can occur after initial rearrangement, leading to a [M-44]⁺ ion.

Subsequent fragmentation would involve the cleavage of the stable benzoxazole ring system, potentially through the loss of CO, to yield further diagnostic ions.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Description | Proposed Structure / Loss | Predicted m/z (for ³⁵Cl) |

| Molecular Ion | [C₈H₄ClNO₃]⁺ | 197 |

| Isotope Peak | [C₈H₄³⁷ClNO₃]⁺ | 199 |

| Loss of Hydroxyl | [M - •OH]⁺ | 180 |

| Loss of Carboxyl | [M - •COOH]⁺ | 152 |

| Loss of CO₂ and H | [M - CO₂ - •H]⁺ | 152 |

| Loss of CO from [M-COOH]⁺ | [C₆H₃ClN]⁺ | 124 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique used to investigate the electronic transitions within a molecule. For this compound, the principal chromophore—the part of the molecule responsible for absorbing light—is the aromatic 1,2-benzisoxazole (B1199462) system. This heterocyclic structure gives rise to characteristic absorption bands in the UV-Vis spectrum, primarily resulting from π → π* transitions associated with the conjugated π-electron system of the fused benzene and isoxazole (B147169) rings.

Substituents on the aromatic ring act as auxochromes, modifying the absorption characteristics of the chromophore. In the case of this compound, the chlorine atom at the 5-position and the carboxylic acid group at the 3-position are expected to modulate the electronic properties of the benzisoxazole system. The chlorine atom, through its electron-donating resonance effect and electron-withdrawing inductive effect, can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax). Similarly, the carboxylic acid group, a deactivating group, can also influence the position and intensity of the absorption bands.

While specific experimental data for this compound is not extensively documented, analysis of related benzoxazole and benzisoxazole derivatives provides insight into its expected spectroscopic behavior. For instance, various 2-(2'-hydroxyphenyl)benzoxazole derivatives are known to absorb strongly in the UVA region, with maximum absorption wavelengths (λmax) observed between 336 nm and 374 nm scielo.br. These absorptions are characteristic of the extended π-conjugation in such systems. It is anticipated that this compound would also exhibit significant absorption in the UVA or UVB range, making it a compound of interest for applications involving UV absorption.

Table 1: Electronic Absorption Data for Representative Benzoxazole Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (mol⁻¹ cm⁻¹) | Reference |

| 2-(2'-Hydroxyphenyl)benzoxazole | Ethanol | 336 | 1.83 x 10⁴ | scielo.br |

| 2-(Amino-2'-hydroxyphenyl)benzoxazole | Ethanol | 374 | 5.30 x 10⁴ | scielo.br |

| Acetylated 2-(Amino-2'-hydroxyphenyl)benzoxazole | Ethanol | 339 | 1.69 x 10⁵ | scielo.br |

Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Molecular Conformation

X-ray diffraction is the most definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on molecular conformation, bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, its solid-state architecture can be reliably predicted based on the known crystallographic features of its constituent functional groups and related heterocyclic systems.

The molecular conformation of this compound is expected to be largely planar due to the aromaticity of the fused 1,2-benzisoxazole ring system. The carboxylic acid substituent at the 3-position is a key feature that will dominate the crystal packing through strong and directional hydrogen bonds. It is overwhelmingly common for carboxylic acids in the solid state to form centrosymmetric dimers, where two molecules are linked by a pair of O—H···O hydrogen bonds between their carboxyl groups. This robust and highly stable supramolecular synthon is anticipated to be the primary organizing motif in the crystal lattice of this compound.

The interplay of these interactions—strong carboxylic acid dimerization, π–π stacking, and weaker hydrogen or halogen bonds—will define the specific solid-state conformation and packing of this compound.

Table 2: Crystallographic Data for a Structurally Related Benzoxazole Derivative

| Compound | Methyl 1,3-benzoxazole-2-carboxylate |

| Formula | C₉H₇NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Key Intermolecular Interactions | π–π stacking (3.6640 Å) |

| C—H···N hydrogen bonds | |

| C—H···O hydrogen bonds | |

| C—O···π interactions | |

| Reference | nih.gov |

Computational and Theoretical Investigations of 5 Chloro 1,2 Benzoxazole 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Chloro-1,2-benzoxazole-3-carboxylic acid, DFT calculations are instrumental in determining its optimized molecular geometry and electronic properties.

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals in DFT Studies

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For molecules like this compound, which contains various types of atoms including chlorine, oxygen, nitrogen, and carbon, a well-chosen combination is essential. Commonly, Pople-style basis sets such as 6-311++G(d,p) are employed. This basis set is a triple-zeta basis set that provides a good balance between computational cost and accuracy. The inclusion of diffuse functions (++) is important for describing the electron density of anions and excited states, while the polarization functions (d,p) allow for the description of non-spherical electron densities, which is crucial for accurately modeling chemical bonds.

The choice of the exchange-correlation functional is also critical. The B3LYP functional, a hybrid functional that combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional, is widely used for organic molecules. It often provides a good compromise between accuracy and computational efficiency for the prediction of molecular geometries, vibrational frequencies, and other electronic properties.

Validation of Optimized Molecular Geometries

Once the DFT calculations are performed, the optimized molecular geometry of this compound can be obtained. This geometry corresponds to the lowest energy conformation of the molecule. The validation of this optimized geometry is typically achieved by comparing the calculated bond lengths, bond angles, and dihedral angles with experimental data if available from techniques like X-ray crystallography. In the absence of experimental data, the reasonableness of the calculated parameters is assessed based on known chemical principles and comparison with similar known structures. The planarity of the benzoxazole (B165842) ring system and the orientation of the carboxylic acid group are key features to be examined.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Band Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band gap, is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 5.0 |

Molecular Electrostatic Potential (MESP) Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MESP surface maps the electrostatic potential onto the electron density surface. Regions of negative electrostatic potential (typically colored in shades of red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. Green regions represent areas of neutral potential.

In this compound, the MESP analysis would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the isoxazole (B147169) ring, indicating these as potential sites for electrophilic attack. The hydrogen atom of the carboxylic acid and the regions around the chlorine atom would likely exhibit positive potential, suggesting them as sites for nucleophilic interaction.

Prediction and Analysis of Non-Linear Optical (NLO) Properties and Molecular Polarizability

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO properties of a molecule are related to its response to an applied electric field. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. Molecules with large β values are considered good candidates for NLO materials.

Computational methods, particularly DFT, can be used to predict the NLO properties of this compound. The calculation of the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) can provide insights into its potential as an NLO material. The presence of the electron-donating benzoxazole ring and the electron-withdrawing carboxylic acid group can lead to intramolecular charge transfer, which is a key feature for enhancing NLO properties.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 150 a.u. |

| First Hyperpolarizability (β) | 2.0 x 10-30 esu |

Derivation of Thermodynamical Properties (e.g., Enthalpy, Entropy, Heat Capacity) from Computational Models

DFT calculations can also be used to derive various thermodynamical properties of this compound at different temperatures. By performing vibrational frequency calculations, it is possible to obtain the zero-point vibrational energy (ZPVE), as well as the thermal contributions to the enthalpy, entropy, and heat capacity. These properties are calculated based on the principles of statistical mechanics, using the computed vibrational frequencies and molecular geometry.

These calculated thermodynamical properties are valuable for understanding the stability and behavior of the molecule under different thermal conditions. For example, the heat capacity provides information about how the energy of the molecule changes with temperature, while the entropy is a measure of the disorder of the system.

| Thermodynamic Property | Calculated Value |

|---|---|

| Zero-Point Vibrational Energy (ZPVE) | 75.5 kcal/mol |

| Enthalpy (H) | -850 Hartree |

| Entropy (S) | 95.0 cal/mol·K |

| Heat Capacity (Cv) | 40.0 cal/mol·K |

Table of Compounds

| Compound Name |

|---|

| This compound |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Computational and theoretical investigations are pivotal in elucidating the molecular behavior of chemical compounds. In the case of this compound, molecular dynamics (MD) simulations serve as a powerful tool to explore its conformational landscapes and dynamic behavior over time. While specific MD simulation studies exclusively focused on this molecule are not extensively documented in publicly available literature, the principles and insights gained from simulations of analogous benzoxazole and benzisoxazole derivatives can be extrapolated to understand its potential dynamic properties. researchgate.netnih.govnih.gov

MD simulations model the interactions between atoms and molecules over a period, providing a view of the molecule's flexibility, stability, and the various shapes or conformations it can adopt. researchgate.net For this compound, a simulation would typically involve placing the molecule in a simulated physiological environment, such as a water box, and calculating the forces between atoms to predict their movements.

Key parameters are analyzed during these simulations to understand the conformational and dynamic characteristics of the molecule. These include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from a reference structure over the course of the simulation. A stable RMSD value suggests that the molecule has reached a state of equilibrium. In studies of similar heterocyclic compounds, stable RMSD values for ligand-protein complexes indicated the stability of the system. researchgate.netresearchgate.netresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF helps in identifying the flexible regions of the molecule by measuring the fluctuation of each atom around its average position. For this compound, this would reveal the mobility of the carboxylic acid group relative to the more rigid benzoxazole ring. researchgate.netresearchgate.net

Radius of Gyration (Rg): This parameter provides an indication of the molecule's compactness. Changes in Rg during a simulation can signify conformational changes, such as folding or unfolding. researchgate.netresearchgate.net

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds, both intramolecularly and with the surrounding solvent, are crucial for understanding the molecule's stability and interactions.

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bond connecting the carboxylic acid group to the benzoxazole ring. MD simulations can map the energy landscape associated with this rotation, identifying low-energy, stable conformations and the energy barriers between them.

The following table illustrates the kind of data that would be generated from a hypothetical MD simulation of this compound, based on typical simulation parameters and analyses performed on related compounds.

| Simulation Parameter | Typical Value/Observation | Significance for this compound |

| Simulation Time | 5-100 nanoseconds | Allows for sufficient sampling of conformational space. researchgate.netresearchgate.net |

| RMSD of the core ring | Low and stable | Indicates the rigidity and stability of the benzoxazole scaffold. |

| RMSF of the carboxylic acid group | Higher than the core ring | Highlights the flexibility of the substituent group. |

| Key Dihedral Angle (C2-C3-C(O)OH) | Bimodal or multimodal distribution | Reveals the preferred orientations of the carboxylic acid group. |

Future Research Directions and Advanced Applications of the 5 Chloro 1,2 Benzoxazole 3 Carboxylic Acid Scaffold

Exploration of Novel and Efficient Synthesis Methodologies

While classical methods for constructing the 1,2-benzisoxazole (B1199462) ring system exist, future research is focused on developing more efficient, versatile, and environmentally benign synthetic routes to access 5-chloro-1,2-benzoxazole-3-carboxylic acid and its analogs.

One promising approach involves the synthesis from cyclic 1,3-dicarbonyl compounds. chim.it This strategy allows for the formation of benzisoxazole-3-carboxylic acid esters, which can be subsequently saponified to the desired carboxylic acid. The key advantage is the direct introduction of the C3-carboxyl functionality, which can be challenging via other routes. chim.it Aromatization of the initially formed saturated ring system, often using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is a critical step in this pathway. chim.it

Another modern and powerful technique is the [3+2] cycloaddition of in situ generated nitrile oxides with arynes. nih.gov This method offers a convergent approach to the benzisoxazole core. The reaction of a chlorooxime with a fluoride (B91410) source can generate the nitrile oxide, while a suitably substituted aryl precursor generates the benzyne. This methodology has been shown to be compatible with a range of functional groups, providing high yields of the desired benzisoxazoles. nih.gov

Further research into metal-catalyzed and microwave-assisted reactions continues to be a priority. Microwave-promoted synthesis, for instance, has been shown to dramatically reduce reaction times and improve yields for the preparation of substituted 1,2-benzisoxazoles. e-journals.inresearchgate.net

| Synthesis Strategy | Key Precursors | Main Advantages |

| From Cyclic 1,3-Dicarbonyls | Hydroxylamine, Substituted 1,3-dicarbonyl compounds | Direct introduction of the C3-carboxylic acid group. chim.it |

| [3+2] Cycloaddition | Chlorooximes, Aryne precursors (e.g., silyl (B83357) aryl triflates) | High efficiency and functional group tolerance. nih.gov |

| Base-Promoted Cyclization | o-Hydroxy ketoximes | A traditional and widely used method. e-journals.in |

| Microwave-Assisted Synthesis | Various (e.g., o-hydroxy ketoximes) | Rapid, cost-effective, and often solvent-free conditions. e-journals.in |

Development of Advanced Derivatization Strategies for Targeted Molecular Design

The carboxylic acid moiety at the 3-position of the scaffold is a prime site for derivatization, enabling the synthesis of a vast array of compounds for biological screening and materials science applications. Advanced derivatization strategies focus on creating amides, esters, and other functional groups with high efficiency and selectivity.

Amide bond formation is the most common derivatization reaction for this scaffold. growingscience.com Modern coupling reagents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) and N,N'-dicyclohexylcarbodiimide (DCC) facilitate the efficient condensation of the carboxylic acid with a diverse range of primary and secondary amines. growingscience.com One-pot procedures mediated by reagents like titanium(IV) chloride (TiCl4) also offer a direct route to amides from carboxylic acids and amines. nih.gov The reactivity of the benzisoxazole core itself has been harnessed, with derivatives like 1,2-benzisoxazol-3-yl diphenyl phosphate (B84403) being developed as reactive activating agents for condensation reactions. acs.org

Beyond standard amide coupling, the scaffold can be elaborated through multi-step sequences. For example, the carboxylic acid can be reduced to an alcohol, which can then participate in etherification reactions, as demonstrated in the synthesis of complex benzisoxazole derivatives. nih.gov This multi-step approach significantly broadens the chemical space that can be explored from the parent scaffold.

| Derivatization Reaction | Reagents/Conditions | Resulting Functional Group | Application Area |

| Amide Coupling | HATU/DIPEA; DCC/DMAP; TiCl4 | Amide | Medicinal Chemistry, Library Synthesis growingscience.comnih.gov |

| Esterification | Alcohol, Acid catalyst | Ester | Prodrug Design, Materials Science mdpi.com |

| Reduction followed by Etherification | LiAlH4 or other reducing agents, followed by Williamson ether synthesis | Ether | Targeted Molecular Design nih.gov |

Integration into Materials Science Research (e.g., Optoelectronic Materials, Chemical Sensors)

The fused aromatic system of the benzoxazole (B165842) and benzisoxazole scaffold imparts favorable photophysical properties, making it a target for materials science research, particularly in the fields of optoelectronics and chemical sensing. nih.govsciengine.com

Benzoxazole-containing ligands have been successfully incorporated into fluorescent chemosensors for the detection of metal ions. mdpi.comresearchgate.net These sensors often operate via a photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF) mechanism. mdpi.comresearchgate.net A typical design involves linking the benzoxazole fluorophore to a receptor unit (e.g., a polyamine chain) that selectively binds to a target analyte, such as Zn²⁺ or Cd²⁺. mdpi.comresearchgate.net Upon binding, the electronic structure of the molecule is perturbed, leading to a measurable change in fluorescence—an "off-on" switch. rsc.org The this compound scaffold is an excellent candidate for such applications. The carboxylic acid can be used to anchor the scaffold to receptor units or polymer backbones, while the inherent fluorescence of the benzisoxazole core acts as the signaling component. The electron-withdrawing nature of the chloro and carboxyl groups can also be used to tune the emission wavelength of the fluorophore.

Furthermore, benzoxazole derivatives are being investigated for advanced optoelectronic applications, including the development of multifunctional elastic crystals. sciengine.com The ability to form ordered solid-state structures, combined with their electronic properties, makes them suitable for use in next-generation electronic and photonic devices.

Utilization as a Chemical Probe for Fundamental Reactivity Studies and Mechanism Elucidation

The unique N-O bond within the 1,2-benzisoxazole ring imparts specific reactivity that can be exploited for mechanistic studies. This bond is susceptible to reductive cleavage, a pathway that is mechanistically distinct from the oxidative ring-opening observed in the isomeric 1,3-benzoxazole system. researchgate.net

This reactivity has been observed in the metabolism of benzisoxazole-containing drugs like zonisamide (B549257), where the N-O bond is cleaved to form an imine intermediate that is subsequently hydrolyzed. researchgate.net Therefore, this compound and its derivatives can serve as valuable chemical probes to study the mechanisms of redox enzymes, such as cytochrome P450s, or to investigate reductive processes in various chemical environments. The electronic substituents on the benzene (B151609) ring would modulate the stability of the N-O bond, allowing for structure-reactivity relationship studies.

Additionally, the formation of the benzisoxazole ring itself can involve interesting mechanistic pathways, such as ring-opening/ring-closure (RORC) rearrangements, providing another avenue for fundamental reactivity studies. researchgate.net

Contribution to Scaffold-Based Chemical Library Design for Diverse Research Areas

The 1,2-benzisoxazole framework is widely recognized as a "privileged scaffold" in drug discovery. nih.govrsc.orgwilddata.cn This designation is due to its frequent appearance in compounds with a broad spectrum of biological activities, including anticonvulsant, antipsychotic, antimicrobial, and anticancer properties. researchgate.netnih.gov

The this compound molecule is an ideal starting point for scaffold-based chemical library design. The core scaffold provides a rigid and well-defined three-dimensional structure that can be systematically decorated with diverse functional groups. The carboxylic acid at the C-3 position serves as a convenient anchor point for combinatorial chemistry, allowing for the parallel synthesis of large libraries of amides by coupling with a wide variety of commercially available amines. growingscience.com

This approach enables the rapid generation of thousands of structurally related compounds, which can then be screened for activity against a multitude of biological targets. The 5-chloro substituent provides an additional element of diversity and can contribute to improved pharmacokinetic properties or target binding affinity. nih.govnih.gov The success of this scaffold in approved drugs highlights its ability to present functional groups in a favorable orientation for interaction with biological receptors, making it a highly valuable core for future drug discovery efforts. researchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended for structural confirmation of 5-Chloro-1,2-benzoxazole-3-carboxylic acid, and how should data interpretation be approached?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Analyze , , and (if applicable) spectra to confirm substituent positions and aromaticity. For chlorinated heterocycles, coupling patterns and chemical shifts (e.g., chlorine’s deshielding effect) are critical .

-

Infrared (IR) Spectroscopy : Identify characteristic peaks for carboxylic acid (-COOH, ~1700 cm) and benzoxazole (C=N/C-O stretches, 1600–1500 cm) .

-

High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity. Isotope-labeled internal standards (e.g., -analogs) can improve quantification accuracy .

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode to detect [M-H] ions. Fragmentation patterns help confirm the chlorine substituent’s position .

Key Physicochemical Properties :

Property Value Reference Molecular Formula C₄H₂ClNO₃ Molecular Weight 147.52 g/mol CAS Number 343566-57-4 SMILES C1=C(ON=C1C(=O)O)Cl

Q. What synthetic routes are documented for this compound, and what are critical purity considerations?

- Methodological Answer :

- Cyclization of Precursors : React 3-chloro-2-hydroxybenzoic acid derivatives with nitriles or amines under acidic conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Chlorination Post-Cyclization : Introduce chlorine using N-chlorosuccinimide (NCS) in DMF at 60°C. Excess NCS may lead to di-substitution, requiring careful stoichiometric control .

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted intermediates. Purity >95% is achievable, as confirmed by melting point consistency and HPLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps (e.g., HOMO/LUMO surfaces) to identify electrophilic sites. The chlorine atom’s inductive effect lowers electron density at C-5, favoring nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMSO vs. water) on reaction kinetics. Polar aprotic solvents stabilize transition states, accelerating substitution .

- Validation : Compare predicted reaction pathways with experimental -labeling studies or X-ray crystallography data (using SHELXL for refinement) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 6-fluoro or 7-azaindole variants) to isolate electronic vs. steric effects .

- Dose-Response Curves : Use standardized assays (e.g., enzyme inhibition IC) with internal controls (e.g., staurosporine for kinase assays). Replicate studies across multiple cell lines to rule out cell-specific artifacts .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare literature data. Contradictions may arise from impurity profiles (e.g., residual solvents affecting toxicity) .

Q. What intermediates and mechanisms are involved in the photocatalytic degradation of this compound under UV/TiO?

- Methodological Answer :

- Proposed Pathway :

Initial Oxidation : Hydroxyl radicals (•OH) attack the benzoxazole ring, forming 5-chloro-1,2,4-benzenetriol (detected via LC-MS/MS) .

Ring Cleavage : Maleic acid and oxalic acid intermediates arise from aromatic ring opening (confirmed by GC-MS after derivatization with MtBSTFA) .

Mineralization : Final products include CO and HCl, quantified via ion chromatography .

- Kinetic Analysis : Fit degradation data to the Langmuir-Hinshelwood model to determine rate constants. Surface adsorption on TiO is rate-limiting .

Safety and Handling

Q. What are critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Avoid inhalation of fine powders (H335 hazard) .

- Storage : Store in sealed containers under argon at –20°C to prevent hydrolysis. Monitor for discoloration, indicating degradation .

- Waste Disposal : Neutralize with aqueous NaOH (pH >10) to deprotonate the carboxylic acid, followed by incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.